molecular formula C21H23FN2O4 B2906666 methyl 7-fluoro-1-((2-methoxyphenethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396581-23-9

methyl 7-fluoro-1-((2-methoxyphenethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2906666
CAS No.: 1396581-23-9
M. Wt: 386.423
InChI Key: QNYGAHNYZFXKRY-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-((2-methoxyphenethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a methoxy group, and an isoquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of an ortho-aminophenol derivative with an aldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents and solvents is also critical to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted isoquinolines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and cancer.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the methoxy group. Similar compounds include:

  • Methyl 7-fluoro-1-((2-hydroxyphenethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

  • Methyl 7-fluoro-1-((2-methoxyphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a phenyl group instead of an ethyl group.

These compounds may exhibit different biological activities and properties due to their structural differences.

Properties

IUPAC Name

methyl 7-fluoro-1-[2-(2-methoxyphenyl)ethylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-18-6-4-3-5-15(18)9-11-23-20(25)19-17-13-16(22)8-7-14(17)10-12-24(19)21(26)28-2/h3-8,13,19H,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYGAHNYZFXKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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